(1S)-Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for bicyclic compounds containing heteroatoms. The compound is officially designated with the Chemical Abstracts Service registry number 145241-93-6, providing unambiguous identification in chemical databases and literature. The systematic name reflects several critical structural elements: the "2-azabicyclo[3.1.0]hexane" portion indicates a six-membered bicyclic system where a nitrogen atom replaces carbon at position 2, while the bridging pattern [3.1.0] specifies the connectivity between ring junctions.
The molecular formula C₇H₁₁NO₂ corresponds to a molecular weight of 141.17 grams per mole, as confirmed by multiple authoritative sources. Alternative nomenclature includes the designation as "(-)-(2S,3R)-2,3-methanoproline methyl ester," which emphasizes the stereochemical relationship to proline derivatives. The compound also bears the systematic identifier "2-azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester, (1S)-" in Chemical Abstracts nomenclature, highlighting the ester functionality derived from the corresponding carboxylic acid. The MDL number MFCD17012641 provides additional database identification for researchers and synthetic chemists.
The IUPAC name systematically describes the bicyclic framework where the azabicyclo[3.1.0]hexane core represents a fused ring system with specific bridging patterns. The notation [3.1.0] indicates that the two ring junctions are connected by bridges containing three atoms, one atom, and zero atoms respectively, creating a unique three-dimensional architecture. The prefix "2-aza" specifies that position 2 in the ring system contains nitrogen instead of carbon, fundamentally altering the electronic properties and chemical behavior of the molecule. The stereochemical descriptor (1S) indicates the absolute configuration at the chiral center, which is crucial for understanding the compound's three-dimensional structure and potential biological interactions.
Molecular Geometry and Bicyclic Ring System Analysis
The bicyclic architecture of this compound exhibits distinctive geometric features that distinguish it from conventional cyclic systems. The [3.1.0] bridging pattern creates a highly strained ring system where one component is a three-membered ring, contributing significant angle strain to the overall molecular structure. Experimental bond angle data for related bicyclo[3.1.0]hexane systems reveal characteristic distortions from ideal tetrahedral geometry, with carbon-carbon-carbon angles of approximately 100.80 degrees observed in the six-membered ring portion.
The incorporation of nitrogen at position 2 introduces additional geometric considerations due to the different bonding preferences of nitrogen compared to carbon. The nitrogen atom can adopt various hybridization states depending on its chemical environment, potentially influencing the overall ring conformation and stability. The three-membered ring component of the bicyclic system experiences severe angle strain, with bond angles significantly compressed from the ideal 109.5 degrees characteristic of unstrained carbon centers. This geometric constraint results in bent carbon-carbon bonds and increased reactivity compared to larger ring systems.
Conformational analysis of the bicyclic framework reveals limited flexibility due to the rigid bridging pattern. The [3.1.0] system constrains the molecule to specific geometric arrangements, reducing conformational freedom compared to monocyclic analogues. The presence of the carboxylate ester group at position 1 introduces additional steric considerations and potential electronic effects that influence the overall molecular geometry. The methyl ester functionality adopts a planar configuration around the carbonyl carbon, creating specific spatial requirements that must be accommodated within the bicyclic framework.
The molecular geometry analysis indicates that the compound exists in a well-defined three-dimensional structure with minimal conformational variability. The rigid bicyclic core provides a defined spatial arrangement of functional groups, which is advantageous for structure-activity relationship studies in medicinal chemistry applications. The geometric constraints imposed by the bicyclic system result in a compact molecular architecture that may facilitate specific molecular recognition events and binding interactions.
Stereochemical Configuration and Chiral Center Implications
The stereochemical designation (1S) in this compound indicates the absolute configuration at the chiral center located at position 1 of the bicyclic system. This stereochemical information is crucial for understanding the compound's three-dimensional structure and its potential interactions with biological targets. The presence of the chiral center creates the possibility for enantiomeric forms, with the (1S) configuration representing one specific spatial arrangement of substituents around the stereogenic carbon.
The chiral center at position 1 bears the carboxylate ester group and is integrated into the bicyclic framework, creating a rigid stereochemical environment. This structural rigidity reduces conformational flexibility around the chiral center, potentially enhancing stereochemical stability and reducing the likelihood of racemization under normal conditions. The absolute configuration influences the compound's optical activity, with the (1S) designation corresponding to a specific rotation of plane-polarized light.
The stereochemical implications extend beyond simple optical activity to encompass potential differences in biological activity between enantiomers. The rigid bicyclic framework ensures that the stereochemical information at position 1 is maintained in a well-defined spatial arrangement, which may be critical for selective interactions with chiral biological targets. The (1S) configuration may confer specific binding preferences or metabolic pathways compared to the corresponding (1R) enantiomer.
The incorporation of nitrogen into the bicyclic system at position 2 creates additional stereochemical considerations, as the nitrogen atom may serve as a hydrogen bond donor or acceptor depending on its protonation state. The spatial relationship between the nitrogen atom and the chiral center at position 1 is fixed by the bicyclic framework, creating a defined three-dimensional arrangement that may be important for molecular recognition. The stereochemical configuration also influences the compound's synthetic accessibility and the methods required for its preparation in enantiomerically pure form.
Comparative Structural Analysis with Azabicyclo[3.1.0]hexane Derivatives
Comparative analysis of this compound with related azabicyclic compounds reveals important structural relationships and distinguishing features. The parent azabicyclo[3.1.0]hexane system exists in multiple isomeric forms depending on the position of the nitrogen atom within the bicyclic framework. The 1-azabicyclo[3.1.0]hexane isomer (CAS 285-76-7) with molecular formula C₅H₉N represents the unsubstituted parent system where nitrogen occupies position 1. In contrast, the 3-azabicyclo[3.1.0]hexane isomer (CAS 285-59-6) features nitrogen at position 3, demonstrating the structural diversity possible within this ring system.
The target compound differs from these parent systems through the presence of the carboxylate ester functionality at position 1 and the specific positioning of nitrogen at position 2. This substitution pattern creates unique electronic and steric properties compared to other azabicyclic derivatives. The methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS 1536392-01-4) represents a closely related analogue where nitrogen occupies position 3 rather than position 2. This positional difference significantly alters the electronic distribution and potential hydrogen bonding patterns within the molecule.
Structural comparison reveals that the position of the nitrogen atom within the bicyclic framework substantially influences the overall molecular properties. The 2-azabicyclo[3.1.0]hexane system in the target compound creates a specific spatial arrangement where the nitrogen atom is adjacent to the chiral center bearing the carboxylate group. This proximity may facilitate intramolecular interactions or influence the electronic properties of the ester functionality. The molecular weight differences among the various derivatives reflect the presence or absence of substituents, with the target compound (141.17 g/mol) being heavier than the unsubstituted parent systems due to the carboxylate ester group.
The comparative analysis also extends to three-dimensional structural features, where the different nitrogen positioning affects the overall molecular geometry and conformational preferences. The rigid bicyclic framework constrains all derivatives to similar geometric arrangements, but the electronic effects of nitrogen at different positions create subtle but important differences in bond lengths, angles, and electron density distribution. These structural variations contribute to distinct chemical reactivity patterns and potential biological activities among the different azabicyclo[3.1.0]hexane derivatives.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Nitrogen Position | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | 145241-93-6 | C₇H₁₁NO₂ | 141.17 | Position 2 | Methyl ester at position 1 |
| 1-Azabicyclo[3.1.0]hexane | 285-76-7 | C₅H₉N | 83.13 | Position 1 | None (parent system) |
| 3-Azabicyclo[3.1.0]hexane | 285-59-6 | C₅H₉N | 83.13 | Position 3 | None (parent system) |
| Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate HCl | 1536392-01-4 | C₇H₁₂ClNO₂ | 177.63 | Position 3 | Methyl ester at position 1, HCl salt |
Properties
IUPAC Name |
methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-6(9)7-4-5(7)2-3-8-7/h5,8H,2-4H2,1H3/t5?,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKGHFYTMJOLSL-MSZQBOFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC1CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201223621 | |
| Record name | Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201223621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221825-05-3 | |
| Record name | Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221825-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201223621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
(3 + 2) Annulation of Cyclopropenes with Aminocyclopropanes
A convergent strategy for constructing the bicyclo[3.1.0]hexane scaffold involves a (3 + 2) annulation reaction between cyclopropenes and aminocyclopropanes . This method employs photoredox catalysis under blue LED irradiation to achieve high diastereoselectivity, particularly with difluorocyclopropenes. The reaction proceeds via a radical mechanism, where the cyclopropene acts as a three-carbon component and the aminocyclopropane as a two-carbon partner.
Key advantages include the formation of an all-carbon quaternary center and compatibility with diverse substituents. For example, using iridium photoredox catalysts, yields of 65–85% were reported for substrates bearing electron-withdrawing groups . The stereochemical outcome is influenced by the cyclopropene’s substituents, with bulky groups enhancing selectivity for the (1S) configuration.
Table 1: Representative Conditions for (3 + 2) Annulation
| Cyclopropene Substrate | Aminocyclopropane | Catalyst | Yield (%) | Diastereoselectivity (dr) |
|---|---|---|---|---|
| Difluorocyclopropene | Cyclopropylaniline | Ir(ppy)₃ | 78 | 12:1 |
| Phenylcyclopropene | Methylcyclopropane | Organic | 65 | 5:1 |
Nitrocyclopropane Carboxylate Rearrangement
Nitrocyclopropane carboxylates serve as precursors for azabicyclo[3.1.0]hexanes through Lewis acid-mediated rearrangements . In this method, nitrocyclopropane derivatives (e.g., methyl 1-nitro-2-phenylcyclopropanecarboxylate) are treated with Lewis acids such as BF₃·OEt₂ in dichloromethane, generating cyclic nitronate intermediates. Subsequent [3+2] cycloaddition with phenylacetylene at elevated temperatures (150°C) yields functionalized azabicyclo structures.
Cyclopropane Ring Expansion via Cyanide-Mediated Cyclization
A patent-described method involves the transformation of cis-2-aminomethylcyclopropyl-1,1-dialkyl acetals into 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives . While the original process targets a related analog, modifications enable access to the methyl ester variant. The synthesis begins with the acetal’s reaction with potassium cyanide in the presence of acetic acid, forming an N-acetylated intermediate. Subsequent hydrolysis and esterification with methanol yield the methyl ester.
Critical steps include:
-
Acetal Formation : Refluxing 2-cyanocyclopropyl aldehyde with methanol and hydrochloric acid.
-
Reduction : Lithium aluminum hydride reduces the nitrile to an amine.
-
Cyclization : Treatment with cyanide induces ring expansion, forming the bicyclic core .
This method achieves an overall yield of 45–60%, with copper(II) hydroxide-mediated resolution separating cis/trans isomers .
Comparative Analysis of Methods
Table 2: Synthesis Method Comparison
| Method | Key Advantage | Limitation | Scalability |
|---|---|---|---|
| (3 + 2) Annulation | High diastereoselectivity | Requires photoredox catalyst | Moderate |
| Nitrocyclopropane Route | Modular substituent introduction | High-temperature steps | High |
| Cyanide Cyclization | Established industrial process | Multi-step purification | High |
| Oxidative Cyclopropanation | Eco-friendly | Low enantioselectivity | Low |
Chemical Reactions Analysis
Types of Reactions: (1S)-Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
(1S)-Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate is explored for its potential as a pharmacophore in drug design. Its structural characteristics make it a candidate for developing new therapeutic agents, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter systems.
Case Study: Neuroactive Compounds
Research has indicated that derivatives of azabicyclo compounds exhibit significant activity at cholinergic receptors, which are crucial in the modulation of cognitive functions. For instance, studies have demonstrated that modifications to the azabicyclo framework can enhance binding affinity and selectivity towards specific receptor subtypes, paving the way for targeted therapies in Alzheimer's disease .
Synthetic Organic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical transformations, including:
- Cycloaddition Reactions : The compound can undergo [3+2] cycloaddition reactions, forming new bicyclic structures that may possess desirable properties for further applications.
- Functionalization : The carboxylate group can be easily modified to introduce various functional groups, enhancing the versatility of the compound in synthetic pathways.
Table 1: Summary of Synthetic Applications
| Reaction Type | Description | Example Application |
|---|---|---|
| Cycloaddition | Forms new bicyclic compounds | Synthesis of neuroactive agents |
| Functionalization | Modification of carboxylate group | Development of targeted drug candidates |
| Electrophilic Reactions | Involvement in electrophilic substitution | Synthesis of complex organic molecules |
Material Science
Recent studies have explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. The unique structural characteristics contribute to improved material performance, making it suitable for applications in coatings and composites.
Mechanism of Action
The mechanism by which (1S)-Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Core Structural Variations
The table below highlights differences in substituents, stereochemistry, and molecular properties among similar azabicyclohexane derivatives:
Key Differences and Implications
Ester Group Variations: The methyl ester in the target compound (C₇H₁₂ClNO₂) offers lower molecular weight and hydrophobicity compared to ethyl ester analogs (e.g., C₉H₁₆ClNO₂, MW 216.33) . Ethyl esters may enhance lipophilicity, affecting membrane permeability.
Stereochemical Impact: The (1R,2S,5S) configuration in dimethyl-substituted derivatives (e.g., C₁₀H₁₈ClNO₂) confers distinct spatial arrangements critical for enantioselective interactions in drug-receptor binding .
Functional Group Modifications: Benzyl-substituted analogs (C₁₅H₁₉NO₂) exhibit increased aromatic bulk, which may enhance interactions with hydrophobic enzyme pockets . Ketone derivatives (C₅H₇NO) serve as versatile intermediates for further functionalization, such as reductive amination or nucleophilic additions .
Biological Activity
(1S)-Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate, also known by its CAS number 1221795-91-0, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate
- Molecular Formula : CHNO
- Molecular Weight : 177.63 g/mol
- CAS Number : 1221795-91-0
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its structural similarity to various neurotransmitters and its ability to interact with biological targets such as receptors and enzymes. The compound exhibits potential as an inhibitor in various biochemical pathways, particularly those involving neurotransmitter systems.
Anticancer Activity
Recent studies have evaluated the anticancer properties of related azabicyclic compounds against human cancer cell lines, including K562 (a human erythroleukemia cell line). In vitro assays demonstrated significant cytotoxic effects with IC values indicating effective concentration ranges for therapeutic application:
| Compound | IC (μg/mL) |
|---|---|
| Spiroadduct 4f | 5 ± 1 |
| Spiroadduct 6i | 12 ± 2 |
These findings suggest that modifications in the molecular structure can lead to enhanced biological activity .
Neuropharmacological Potential
The bicyclic structure of this compound allows it to mimic certain neurotransmitters, potentially influencing monoamine neurotransmitter systems. Research indicates that compounds with similar structures can modulate serotonin and dopamine pathways, which are critical in treating mood disorders and neurodegenerative diseases .
Case Study: Antiviral Activity
In a study focusing on antiviral properties, azabicyclic compounds were screened for their ability to inhibit SARS-CoV viral replication. The results indicated that certain derivatives displayed promising inhibition rates, suggesting a potential role for this compound in antiviral therapy .
Clinical Applications
The compound's potential applications extend to pharmacological settings where modulation of neurotransmitter systems is desired. For instance, research into its use as a treatment for conditions associated with monoamine dysregulation has shown encouraging preliminary results .
Q & A
Basic: What are the established synthetic routes for (1S)-Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate?
A common method involves cyclization reactions using tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate as a precursor. For example, treatment with HCl in 1,4-dioxane and dichloromethane (DCM) under inert atmosphere yields the deprotected bicyclic product with 97% efficiency . Key steps include CO₂ evolution during Boc deprotection and solvent removal under reduced pressure. Alternative routes may involve stereoselective cyclopropanation or amide dehydration .
Basic: How is structural characterization performed for this compound?
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For example:
- ¹H NMR : Peaks at δ 4.21 (q, J = 7.2 Hz) and δ 3.48 (m) confirm ester and bicyclic proton environments .
- MS (ESI) : m/z [M + H]⁺ observed at 195.11 aligns with the molecular formula C₆H₉NO₂ .
X-ray crystallography or computational modeling (e.g., InChIKey-derived 3D structures) can resolve stereochemical ambiguities .
Advanced: How does stereochemistry influence its biological activity?
The (1S) configuration is critical for binding specificity. In Saxagliptin (a related antidiabetic drug), the (1S,3S,5S) stereochemistry enhances selectivity for dipeptidyl peptidase-4 (DPP-4) inhibition, reducing off-target effects . Racemic mixtures show diminished activity, underscoring the need for enantioselective synthesis .
Advanced: What challenges arise in scaling up synthesis for pharmacological studies?
Key challenges include:
- Reaction Efficiency : Cyclization steps require precise temperature control (e.g., room temperature for 2 hours) to avoid byproducts .
- Starting Material Availability : High-purity tert-butyl carbamates or adamantyl derivatives are costly and may limit scalability .
- Purification : Chromatography is often needed to isolate stereoisomers, reducing throughput .
Advanced: How can contradictions in biological activity data be resolved?
Discrepancies often stem from structural analogs or assay conditions. For example:
- Antimalarial vs. Antidiabetic Activity : Derivatives with 5-phenyl-6-oxa substitutions show antimalarial activity (IC₅₀ < 1 µM against P. falciparum), while adamantyl-containing analogs target DPP-4 .
- Assay Sensitivity : Use standardized in vitro models (e.g., Vero cell cytotoxicity assays) to validate specificity .
Basic: What are common derivatives and their applications?
- Ester Derivatives : Ethyl 5-phenyl-6-oxa analogs exhibit antimalarial activity .
- Amide Derivatives : (1S,3S,5S)-3-carboxamide intermediates are used in diabetes drug synthesis .
- Nucleoside Analogs : Methylamino-imidazo[4,5-c]pyridin-1-yl derivatives act as adenosine receptor agonists .
Advanced: What is its role as a chiral building block in asymmetric synthesis?
The bicyclo[3.1.0]hexane core serves as a rigid scaffold for asymmetric catalysis. For example:
- Chiral Amines : Used in kinetic resolutions of racemic alcohols .
- Peptide Mimetics : The 2-azabicyclo structure mimics proline conformations, enabling protease-resistant peptide design .
Basic: How stable is this compound under varying conditions?
- Thermal Stability : Decomposes above 285°C .
- Chemical Stability : Sensitive to strong acids/bases due to the ester moiety. Reductive conditions (e.g., LiAlH₄) cleave the ester to alcohols .
- Storage : Store at -20°C under inert gas to prevent hydrolysis .
Advanced: How can computational modeling optimize its pharmacological profile?
- Docking Studies : Molecular dynamics simulations predict binding to DPP-4’s catalytic site (e.g., hydrogen bonding with Tyr547) .
- QSAR Models : Correlate substituent electronegativity with antimalarial IC₅₀ values .
Advanced: What are common byproducts in its synthesis, and how are they analyzed?
- Byproducts : Incomplete deprotection (e.g., residual tert-butyl groups) or over-oxidation of the cyclopropane ring .
- Analysis : LC-MS tracks m/z 213.15 ([M + H]⁺ for tert-butyl intermediates) . High-resolution MS (HRMS) confirms purity, with <1% impurities tolerated in pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
